

Application Notes and Protocols: SR1664 Stock Solutions

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Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065

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Introduction

SR1664 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). It functions by binding to PPAR γ and inhibiting the Cdk5-mediated phosphorylation of the receptor. This mechanism of action makes **SR1664** a valuable tool for studying the therapeutic potential of non-agonist PPAR γ ligands in conditions such as type 2 diabetes, without the side effects associated with full agonists, like fluid retention and weight gain. Accurate and consistent preparation of **SR1664** stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of **SR1664** stock solutions in common in vitro assays.

SR1664: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **SR1664** is essential for its effective use in research.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₂₉ N ₃ O ₅	[1]
Molecular Weight	547.60 g/mol	[1]
Appearance	Light yellow to green-yellow or red solid	
Purity	≥92% (HPLC)	[1]

Solubility of SR1664

SR1664 exhibits solubility in various organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

Solvent	Solubility	Notes
DMSO	≥ 100 mg/mL (182.62 mM)	Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.
DMF	~20 mg/mL	
Ethanol	~15 mg/mL	
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	

Experimental Protocols

Preparation of a 10 mM SR1664 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SR1664** in DMSO, a common starting point for most in vitro experiments.

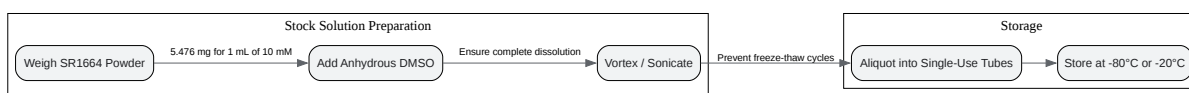
Materials:

- **SR1664** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

Procedure:

- Calculate the required mass of **SR1664**:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 547.60 \text{ g/mol} \times 1000 \text{ mg/g} = 5.476 \text{ mg}$
- Weighing **SR1664**:
 - Carefully weigh out 5.476 mg of **SR1664** powder and place it in a sterile microcentrifuge tube.
- Adding Solvent:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **SR1664** powder.
- Dissolution:
 - Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
 - If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Storage:

- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[2]



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Workflow for preparing **SR1664** stock solution.

Preparation of Working Solutions for Cell-Based Assays

For most cell culture experiments, the high-concentration DMSO stock solution needs to be further diluted to the final working concentration in the cell culture medium.

Materials:

- 10 mM **SR1664** stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM)
- Sterile microcentrifuge tubes or plates

Procedure:

- Serial Dilution:** It is recommended to perform serial dilutions to achieve the desired final concentration, as directly diluting a small volume of the 10 mM stock into a large volume of media can lead to inaccuracies.
- Intermediate Dilution (e.g., to 1 mM):**

- Dilute the 10 mM stock solution 1:10 in cell culture medium to obtain a 1 mM intermediate stock. (e.g., 10 µL of 10 mM **SR1664** + 90 µL of medium).
- Final Dilution (e.g., to 1 µM):
 - Dilute the 1 mM intermediate stock 1:1000 in cell culture medium to achieve a final concentration of 1 µM. (e.g., 1 µL of 1 mM **SR1664** + 999 µL of medium).
- Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **SR1664** used in the experiment. This is crucial as DMSO can have effects on cells.

Example Application: PPAR γ Luciferase Reporter Gene Assay

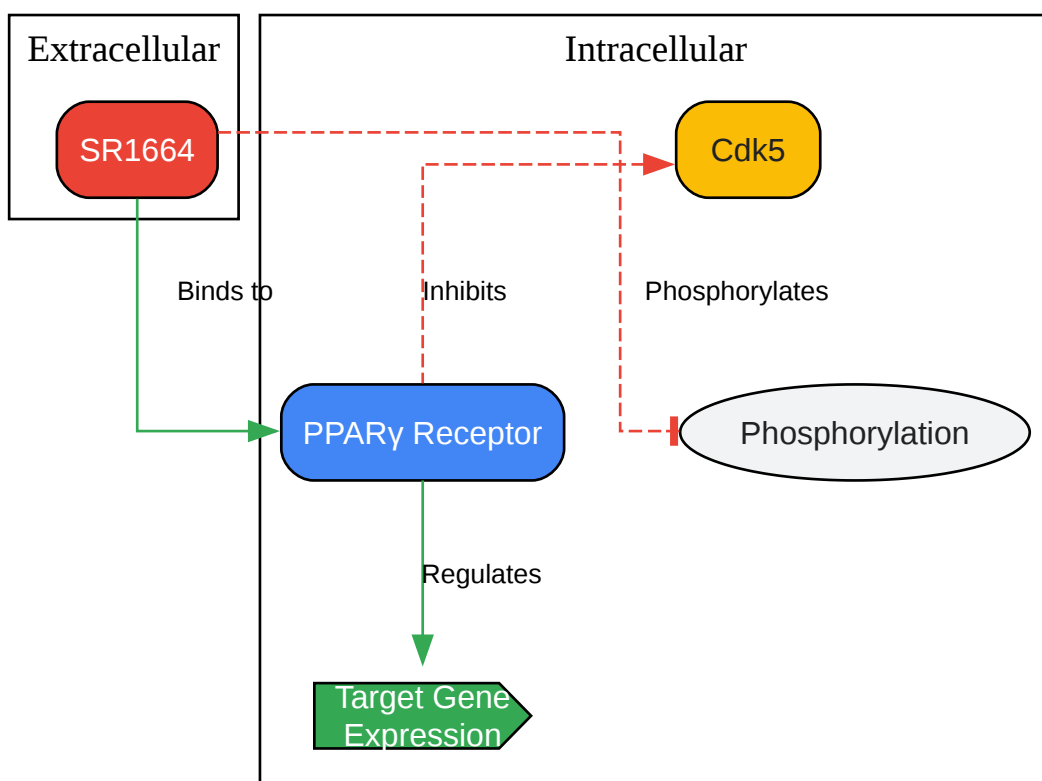
This protocol outlines the use of an **SR1664** stock solution in a luciferase reporter gene assay to measure its effect on PPAR γ transcriptional activity in HEK293T cells.[\[2\]](#)

Materials:

- HEK293T cells
- PPAR γ expression vector
- Luciferase reporter vector with PPAR response elements (PPRE)
- Transfection reagent
- Cell culture medium and supplements
- **SR1664** working solutions
- Luciferase assay reagent
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:** Co-transfect the cells with the PPAR γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
- **Treatment:** After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **SR1664** (e.g., 0.1, 1, 10 μ M) or a vehicle control (DMSO). To test for antagonistic activity, cells can be co-treated with a known PPAR γ agonist.
- **Incubation:** Incubate the cells for another 18-24 hours.
- **Cell Lysis:** Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
- **Luminescence Measurement:** Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the luciferase activity in **SR1664**-treated cells to the vehicle-treated cells.



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SR1664 signaling pathway.

Storage and Stability

Proper storage of **SR1664** powder and its stock solutions is crucial to maintain its activity and ensure the reliability of experimental results.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[2]
4°C	2 years	[2]	
In Solvent	-80°C	6 months	[2]
-20°C	1-3 months	[1][2]	

Key Storage Recommendations:

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
- Light Protection: Store **SR1664**, both in powder and solution form, protected from light.[1]
- Inert Gas: For long-term storage of the solid compound, packaging under an inert gas is advisable.

By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of **SR1664** in their studies, leading to more reliable and reproducible data.

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References

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